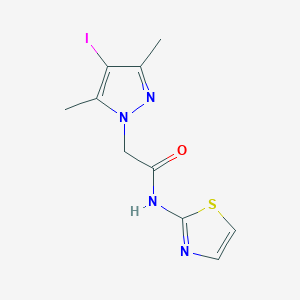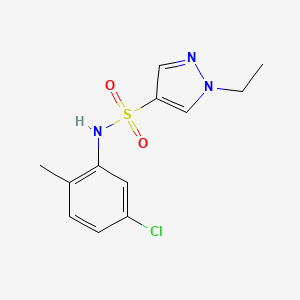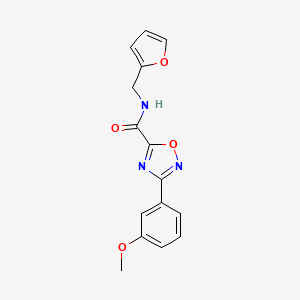
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an iodine-substituted pyrazole ring and a thiazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.
Thiazole Ring Synthesis: The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the iodinated pyrazole with the thiazole derivative through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones derived from the thiazole ring.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring and the thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetamide linkage allows for the compound to fit into binding pockets of proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic radius and higher polarizability can lead to different reactivity and interaction profiles, potentially offering distinct advantages in specific applications, such as radiolabeling for imaging studies or unique binding properties in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11IN4OS |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H11IN4OS/c1-6-9(11)7(2)15(14-6)5-8(16)13-10-12-3-4-17-10/h3-4H,5H2,1-2H3,(H,12,13,16) |
InChI Key |
ZYPBAZZFIJSOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=CS2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11074879.png)
![6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one](/img/structure/B11074881.png)
![ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11074884.png)

![4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B11074895.png)
![13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11074905.png)

![7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole](/img/structure/B11074921.png)
![Tricyclo[3.3.1.1(3,7)]decane-1-carboxamide, N-[5-(4-morpholinylmethyl)-2-thiazolyl]-](/img/structure/B11074926.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11074928.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea](/img/structure/B11074936.png)
![4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11074942.png)

![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)
